molecular formula C11H9BrN2O B15111250 N-(1-bromoisoquinolin-3-yl)acetamide CAS No. 91062-66-7

N-(1-bromoisoquinolin-3-yl)acetamide

Cat. No.: B15111250
CAS No.: 91062-66-7
M. Wt: 265.11 g/mol
InChI Key: BURHGGPVXWDDHT-UHFFFAOYSA-N
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Description

N-(1-bromoisoquinolin-3-yl)acetamide: is a chemical compound with the molecular formula C11H9BrN2O It is an organic compound that contains a bromine atom attached to an isoquinoline ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-bromoisoquinolin-3-yl)acetamide typically involves the bromination of isoquinoline followed by acylation. One common method includes the bromination of isoquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 1-bromoisoquinoline is then reacted with acetic anhydride or acetyl chloride to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-(1-bromoisoquinolin-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The isoquinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products such as N-(1-azidoisoquinolin-3-yl)acetamide, N-(1-thioisoquinolin-3-yl)acetamide, or N-(1-alkoxyisoquinolin-3-yl)acetamide can be formed.

    Oxidation and Reduction Products: Various oxidized or reduced isoquinoline derivatives.

Scientific Research Applications

Chemistry: N-(1-bromoisoquinolin-3-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and natural product analogs.

Biology: In biological research, this compound can be used to study the effects of isoquinoline derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: this compound and its derivatives may exhibit pharmacological activities, making them candidates for drug development. Research into their potential as anti-cancer, anti-inflammatory, or antimicrobial agents is ongoing.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its reactivity makes it a valuable intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(1-bromoisoquinolin-3-yl)acetamide depends on its specific application. In medicinal chemistry, its effects are often related to its interaction with biological targets such as enzymes or receptors. The bromine atom and the isoquinoline ring can facilitate binding to specific molecular targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

  • N-(1-chloroisoquinolin-3-yl)acetamide
  • N-(1-fluoroisoquinolin-3-yl)acetamide
  • N-(1-iodoisoquinolin-3-yl)acetamide

Comparison: N-(1-bromoisoquinolin-3-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo counterparts, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties. The size and electronegativity of the bromine atom can affect the compound’s ability to interact with biological targets and its overall stability.

Properties

CAS No.

91062-66-7

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

N-(1-bromoisoquinolin-3-yl)acetamide

InChI

InChI=1S/C11H9BrN2O/c1-7(15)13-10-6-8-4-2-3-5-9(8)11(12)14-10/h2-6H,1H3,(H,13,14,15)

InChI Key

BURHGGPVXWDDHT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=CC=CC=C2C(=N1)Br

Origin of Product

United States

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